molecular formula C5H5FN2O B1374732 5-Amino-3-fluoropyridin-2-ol CAS No. 1373233-01-2

5-Amino-3-fluoropyridin-2-ol

Cat. No.: B1374732
CAS No.: 1373233-01-2
M. Wt: 128.1 g/mol
InChI Key: AJTTUUCANQMTPP-UHFFFAOYSA-N
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Description

5-Amino-3-fluoropyridin-2-ol is a chemical compound with the molecular formula C5H5FN2O . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of this compound and similar compounds can be achieved through the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp . This method is particularly attractive for the preparation of hydroxylated pyridines, as traditional chemical synthesis methods for pyridinols, especially aminopyridinols, are often limited or inefficient .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyridine ring, a basic structure found in many important compounds in the chemical industry . The presence of the fluorine atom and the amino group in the molecule contributes to its unique physical and chemical properties .


Chemical Reactions Analysis

In terms of chemical reactions, this compound and similar compounds can be converted into their 5-hydroxy derivatives using whole cells of Burkholderia sp . This regioselective oxyfunctionalization of pyridine derivatives is a promising method for the preparation of various pyridin-5-ols .


Physical and Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the available literature.

Scientific Research Applications

Synthesis and Intermediates

5-Amino-3-fluoropyridin-2-ol serves as an important intermediate in various chemical syntheses. For instance, it is involved in the synthesis of LBM415, a peptide deformylas inhibitor. Using 2-aminopyridine as a raw material, it undergoes a series of reactions including nitrification, amino acetylation, reduction, diazolization, Schiemann reaction, and hydrolysis to produce 2-amino-5-fluoropyridine. This method has been noted for its simplicity and efficiency compared to traditional methods, offering solutions to problems like low yield and purity in the final product (Chen Ying-qi, 2008).

Nucleoside Analogues

The compound also plays a role in the formation of nucleoside analogues. For example, 6-Amino-3-(β-D-2-deoxy-erythro-furanosyl)-2-fluoropyridine is a C-nucleoside, where fluorine replaces the O2 carbonyl of deoxycytidine. This structure is significant in studying the conformation and orientation of various biochemical components (Zhenhua Sun, Wayne Lo, L. McLaughlin, 2006).

Radiosynthesis

This compound is also relevant in radiosynthesis. The synthesis of 2-amino-5-[18F]fluoropyridines, essential in medical imaging and Positron Emission Tomography, involves this compound. The process includes palladium-catalyzed reactions and radiofluorination steps, showcasing its importance in creating radiotracers and medical imaging agents (M. Pauton et al., 2019).

Magnetic Properties in Copper Complexes

The interaction of this compound with copper(II) halides has been studied, leading to the synthesis of new copper halide coordination complexes. These complexes exhibit anti-ferromagnetic interactions, which are crucial for understanding magnetic properties in coordination chemistry (Benjamin L. Solomon et al., 2014).

Fluorescent Amino Acid Incorporation

In the field of protein studies, this compound is significant for its potential in the biosynthetic incorporation of fluorophores into proteins. This aspect is particularly valuable in studying protein structure, dynamics, and interactions in both in vitro and in vivo environments (D. Summerer et al., 2006).

Safety and Hazards

The safety information available indicates that 5-Amino-3-fluoropyridin-2-ol is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

Biochemical Analysis

Biochemical Properties

5-Amino-3-fluoropyridin-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s amino group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Studies have shown that this compound can interact with enzymes involved in pyridine metabolism, such as pyridine nucleotide transhydrogenase, affecting their activity and function .

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, the compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and conjugated metabolites. These metabolic transformations can affect the compound’s bioavailability, activity, and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, and it can bind to intracellular proteins that facilitate its localization and accumulation. These interactions can influence the compound’s concentration and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules and influence its biochemical effects .

Properties

IUPAC Name

5-amino-3-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTTUUCANQMTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-01-2
Record name 5-amino-3-fluoropyridin-2-ol
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